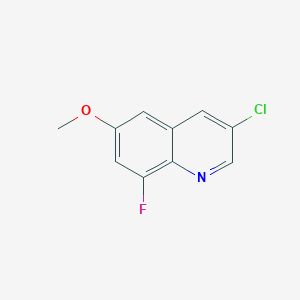

3-Chloro-8-fluoro-6-methoxyquinoline

Description

Overview of the Quinoline (B57606) Heterocyclic Framework in Organic Chemistry

The quinoline framework, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in organic chemistry. nih.govacs.orgnih.gov First isolated from coal tar in 1834, its structure is integral to a vast number of natural products, particularly alkaloids, and synthetic compounds with significant applications. nih.gov The presence of the nitrogen atom in the heterocyclic ring imparts basicity and provides a site for various chemical reactions, including electrophilic and nucleophilic substitutions. nih.gov This versatility makes quinoline and its derivatives fundamental building blocks in medicinal chemistry, materials science, and the synthesis of agrochemicals and dyes. nih.govnih.govrsc.org The ability to readily modify the quinoline core allows chemists to fine-tune the steric and electronic properties of the resulting molecules, leading to a broad spectrum of activities and applications. nih.gov

Significance of Strategic Halogenation and Alkoxylation in Quinoline Derivatives

The functionalization of the quinoline ring with halogen and alkoxy groups is a strategic approach to modulate its chemical and physical properties. Halogen atoms, such as chlorine and fluorine, are known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of halogens can create reactive sites on the quinoline core, facilitating further synthetic transformations through cross-coupling reactions or nucleophilic substitutions. Specifically, fluorine substitution can alter the electronic properties of the ring system and enhance the binding capabilities of the molecule.

Alkoxylation, the introduction of an alkoxy group like methoxy (B1213986) (-OCH3), also plays a crucial role. The methoxy group is an electron-donating group that can influence the reactivity of the quinoline ring and improve the solubility of the compound. acs.org In the context of advanced synthesis, the presence of a methoxy group can direct further reactions to specific positions on the aromatic ring and is a key feature in many complex natural products and synthetic intermediates. The strategic placement of both halogen and alkoxy substituents on the quinoline scaffold is a powerful tool for chemists to design molecules with highly specific and desired properties.

Research Context of 3-Chloro-8-fluoro-6-methoxyquinoline in Advanced Chemical Synthesis

This compound emerges as a compound of interest primarily as a specialized building block in advanced chemical synthesis. Its polyfunctional nature, featuring chloro, fluoro, and methoxy groups at specific positions, makes it a valuable intermediate for constructing more complex molecular architectures. The combination of an electron-withdrawing fluorine atom at the C-8 position, a reactive chlorine atom at the C-3 position, and an electron-donating methoxy group at the C-6 position creates a unique electronic and steric environment within the molecule.

While dedicated research exclusively focused on This compound is not extensively available in public-domain literature, its structural motifs are present in compounds investigated for various research applications. For instance, related fluoro-methoxyquinoline derivatives have been explored as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov The chloro-substituent at the 3-position is a key reactive handle, allowing for the introduction of various functional groups through nucleophilic substitution or cross-coupling reactions, thereby enabling the synthesis of a diverse library of derivative compounds.

The synthesis of this specific quinoline derivative would likely involve a multi-step process, potentially starting from a suitably substituted aniline (B41778) precursor. For example, a plausible synthetic route could involve the cyclization of a substituted aniline with a three-carbon synthon to form the quinoline core, followed by selective halogenation and methoxylation steps. The synthesis of a related compound, 4-chloro-6-fluoro-3-iodo-8-methoxyquinoline, starts from 3-fluoro-4-methoxyaniline, suggesting a similar strategic approach could be employed for the synthesis of This compound .

Below are the key properties of this chemical compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₇ClFNO |

| CAS Number | 195924-44-6 |

The primary role of This compound in chemical research is therefore as a sophisticated intermediate, providing a pre-functionalized scaffold for the efficient construction of target molecules with potential applications in various fields of chemical science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7ClFNO |

|---|---|

Molecular Weight |

211.62 g/mol |

IUPAC Name |

3-chloro-8-fluoro-6-methoxyquinoline |

InChI |

InChI=1S/C10H7ClFNO/c1-14-8-3-6-2-7(11)5-13-10(6)9(12)4-8/h2-5H,1H3 |

InChI Key |

QRLXWCZQHSZRGA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(C=N2)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 8 Fluoro 6 Methoxyquinoline and Analogous Functionalized Quinolines

Foundational Annulation Reactions for Quinoline (B57606) Core Construction

The creation of the quinoline ring system is most often accomplished through annulation reactions, where a benzene (B151609) ring and a pyridine (B92270) ring are fused. Several classical named reactions have been established for this purpose, each with distinct mechanisms and applications. nih.gov

Three of the most prominent methods for quinoline synthesis are the Skraup, Friedländer, and Pfitzinger reactions.

Skraup Synthesis: This is a chemical reaction used to synthesize quinolines by heating an aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822). wikipedia.org The reaction can be violently exothermic and is often moderated by adding ferrous sulfate (B86663). wikipedia.orguop.edu.pk The mechanism proceeds in several steps:

Dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pkiipseries.orgwordpress.com

A Michael-type 1,4-addition of the aniline to acrolein. uop.edu.pk

Acid-catalyzed cyclization of the resulting intermediate. uop.edu.pk

Oxidation of the dihydroquinoline intermediate to yield the quinoline product. uop.edu.pkpharmaguideline.com Nitrobenzene is a common oxidizing agent for this step. wikipedia.org

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.orgresearchgate.netjk-sci.com Two primary mechanistic pathways are proposed:

Pathway 1: An initial aldol (B89426) condensation between the two carbonyl reactants is followed by cyclization via imine formation and subsequent dehydration. wikipedia.org

Pathway 2: The reaction begins with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol condensation and dehydration to form the quinoline ring. wikipedia.org

Pfitzinger Reaction: The Pfitzinger synthesis (or Pfitzinger-Borsche reaction) produces substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The mechanism involves:

Base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.orgyoutube.com

Reaction of the aniline intermediate with the second carbonyl compound to form an imine and then an enamine. wikipedia.orgyoutube.com

Intramolecular cyclization of the enamine, followed by dehydration, to yield the final quinoline-4-carboxylic acid product. wikipedia.orgyoutube.com

Table 1: Comparison of Classical Quinoline Syntheses

| Feature | Skraup Synthesis | Friedländer Synthesis | Pfitzinger Synthesis |

|---|---|---|---|

| Aniline Precursor | Aniline or substituted aniline | 2-Aminoaryl aldehyde or ketone | Isatin (hydrolyzes to an aniline derivative) |

| Second Component | Glycerol (forms acrolein in situ) | Aldehyde or ketone with α-methylene group | Carbonyl compound |

| Key Conditions | Strong acid (e.g., H₂SO₄), oxidizing agent | Acid or base catalysis, or heat | Strong base (e.g., KOH) |

| Primary Product | Quinoline or substituted quinoline | Substituted quinoline | Quinoline-4-carboxylic acid derivative |

Achieving the desired arrangement of substituents on the quinoline ring is a critical challenge. The regioselectivity of these cyclization reactions is highly dependent on the starting materials and reaction conditions.

In the Skraup and related syntheses, the final substitution pattern on the benzene portion of the quinoline ring is determined by the substituents on the starting aniline. For instance, using a meta-substituted aniline can lead to a mixture of 5- and 7-substituted quinoline products, posing a challenge for regioselectivity. nih.gov

For the Friedländer synthesis, the use of an unsymmetrical ketone as the second component can result in the formation of two different regioisomeric products. nih.govresearchgate.net The outcome can be influenced by the relative reactivity of the α-methylene groups on the ketone and the specific catalyst used. Modern methods, including transition metal-catalyzed C-H functionalization, offer more precise control over the regioselective synthesis of quinolines. mdpi.comacs.org

Directed Introduction of Substituents at Specific Positions of the Quinoline Ring

To synthesize a specifically functionalized molecule like 3-Chloro-8-fluoro-6-methoxyquinoline, methods are required to introduce the correct substituents at the C-3, C-6, and C-8 positions. This can be achieved either by using pre-functionalized starting materials or by direct functionalization of the quinoline core.

Introducing a halogen at the C-3 position of the quinoline ring is a key step. The pyridine part of the quinoline ring is generally electron-deficient, making it susceptible to nucleophilic attack but resistant to typical electrophilic substitution. Therefore, specialized methods are required for C-3 halogenation. One modern approach involves a tandem oxidative radical halogenated addition of alkynyl imines to regioselectively produce 3-haloquinolines. researchgate.net Another strategy involves the reaction of pyridyl ring opening to form acyclic Zincke imine intermediates, which can then undergo highly regioselective halogenation under mild conditions before ring-closing. nih.gov This method has been shown to be applicable for the 3-halogenation of quinolines. orgsyn.org

The introduction of the 6-methoxy and 8-fluoro groups is typically accomplished by starting the synthesis with an aniline precursor that already contains these substituents in the desired positions. For example, to obtain a 6-methoxyquinoline (B18371), the Skraup synthesis is commonly performed using p-anisidine (B42471) (para-methoxyaniline) as the starting material. guidechem.comnbinno.comgoogle.com Similarly, an 8-fluoro substituent is incorporated by using an aniline with a fluorine atom ortho to the amino group, such as in the synthesis of various fluoroquinolone antibiotics. nih.govquimicaorganica.org

This precursor-based approach is a cornerstone of quinoline synthesis, as direct C-H fluorination or methoxylation of the benzene ring of an existing quinoline core can be challenging and lack regioselectivity. However, modern synthetic chemistry has made strides in direct C-H functionalization, which allows for the late-stage introduction of functional groups. rsc.orgresearchgate.net For instance, metal-free methods have been developed for the remote C-H halogenation of 8-substituted quinolines, demonstrating the potential for selective functionalization. rsc.orgrsc.org

Preparation of the Precursor: The synthesis would likely begin with a substituted aniline, specifically 2-fluoro-4-methoxyaniline. This molecule contains the fluoro and methoxy (B1213986) groups in the correct orientation to become the 8-fluoro and 6-methoxy substituents of the final quinoline product.

Quinoline Core Formation: This substituted aniline would undergo a Skraup or a related cyclization reaction. For example, reacting 2-fluoro-4-methoxyaniline with glycerol, sulfuric acid, and an oxidizing agent would yield 8-fluoro-6-methoxyquinoline.

C-3 Chlorination: The final step would be the selective chlorination of the 8-fluoro-6-methoxyquinoline intermediate at the 3-position. This could be achieved using a modern regioselective halogenation protocol, such as those involving radical intermediates or specific directing groups to ensure chlorination occurs at the desired position on the pyridine ring portion of the molecule.

This multi-step approach, which leverages a pre-functionalized starting material for the benzene ring substituents and a subsequent directed functionalization for the pyridine ring, represents a common and effective strategy for creating highly substituted, complex quinoline derivatives.

Sustainable and Advanced Methodologies in Quinoline Synthesis

The synthesis of quinoline and its derivatives, such as this compound, is increasingly guided by the principles of sustainable and green chemistry. These modern approaches aim to enhance reaction efficiency while minimizing environmental impact by reducing waste, energy consumption, and the use of hazardous materials. benthamdirect.com Advanced methodologies, including the use of alternative energy sources and the development of novel reaction pathways, are pivotal in achieving these goals. ijpsjournal.comtandfonline.com

Green Chemistry Principles and Sustainable Syntheses

The core of green chemistry in quinoline synthesis involves creating processes that are more efficient and environmentally benign than traditional methods. benthamdirect.com Conventional syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions often require harsh conditions, toxic reagents, and result in significant waste. tandfonline.commdpi.com Sustainable alternatives focus on aspects like improved atom economy, use of recyclable catalysts, employment of green solvents (like water or ionic liquids), and solvent-free conditions. ijpsjournal.comtandfonline.comrsc.org The transition to these greener methodologies is crucial for both environmental protection and the economic viability of producing functionalized quinolines for various applications. benthamdirect.com

Alternative energy sources like microwave irradiation and ultrasound have become powerful tools in organic synthesis, offering significant advantages over conventional heating methods. researchgate.netbenthamdirect.com

Microwave-Assisted Synthesis (MAS) utilizes dielectric heating, where microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.netnih.gov This technique dramatically reduces reaction times from hours to minutes, often increases product yields, and can minimize the formation of unwanted side products. benthamdirect.comresearchgate.net MAS has been successfully applied to various classic quinoline syntheses, often under solvent-free conditions or using environmentally friendly solvents like water or ethanol. tandfonline.com For instance, a one-pot, catalyst-free synthesis of fused-quinoline derivatives has been achieved with high yields (75–93%) using microwave assistance. tandfonline.com Similarly, the Skraup reaction, traditionally a harsh process, has been adapted to a greener microwave-assisted method in water. tandfonline.com

Ultrasonic-Mediated Synthesis , or sonochemistry, employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the reaction medium. nih.govtandfonline.com The formation, growth, and violent collapse of these cavitation bubbles create localized hot spots with extremely high temperatures and pressures, which accelerates chemical reactions. tandfonline.com This method is known for improving reaction rates and yields, especially in heterogeneous systems. nih.gov Ultrasound has been used to promote catalyst-free, multicomponent syntheses of dihydroquinolines in water, achieving a 96% yield in just one hour, compared to 80% in four hours under silent conditions. nih.gov The application of ultrasound significantly enhances the efficiency of synthesizing a wide range of heterocyclic compounds, including quinolines, often with simpler workups and greater product purity. nih.govrsc.org

| Reaction Type | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Multi-component Condensation | Conventional | Ethanol, Reflux | 4–6 h | 72–90% | tandfonline.com |

| Multi-component Condensation | Microwave | Ethanol | 8–10 min | 88–96% | tandfonline.com |

| Dihydroquinoline Synthesis | Conventional (Silent) | Water | 4 h | 80% | nih.gov |

| Dihydroquinoline Synthesis | Ultrasound | Water | 1 h | 96% | nih.gov |

A significant focus of green chemistry is the reduction or elimination of catalysts, particularly those based on toxic or expensive transition metals, which can contaminate the final product and pose environmental risks. mdpi.comresearchgate.net

Catalyst-Free Protocols have been developed that proceed efficiently without any catalytic additives. These reactions are often promoted by the choice of solvent, microwave irradiation, or ultrasonic energy. tandfonline.comnih.gov For example, a catalyst-free, one-pot multi-component condensation for producing quinoline derivatives under microwave irradiation has been reported with excellent yields. tandfonline.com Another strategy involves ultrasound-assisted synthesis of biologically active heterocycles like tetrazolo[1,5-a]quinolines under solventless and catalyst-free conditions, avoiding the harsh chemicals and high temperatures of traditional methods. nih.gov

Metal-Free Protocols utilize non-metallic catalysts or reagents to facilitate the synthesis. rsc.org These methods avoid issues of metal toxicity and disposal. mdpi.com Common approaches include the use of Brønsted acids, iodine, or organocatalysts. mdpi.comrsc.org For instance, an efficient one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds uses molecular iodine as an inexpensive and eco-friendly catalyst. rsc.org This method boasts high regioselectivity and broad substrate scope with good yields. rsc.org Similarly, metal-free aerobic processes using potassium hydroxide as a base have been developed for the synthesis of functionalized quinolines from 2-aminobenzyl alcohol and various alcohols, showcasing high carbon economy. tandfonline.com

| Protocol Type | Reaction | Promoter/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Catalyst-Free | Fused-quinoline Synthesis | Microwave Irradiation | High efficiency, no catalyst needed | tandfonline.com |

| Catalyst-Free | Dihydroquinoline Synthesis | Ultrasound, Water | Rapid, high yield, green solvent | nih.gov |

| Metal-Free | Quinoline-2,4-dicarboxylate Synthesis | Molecular Iodine | Low cost, eco-friendly catalyst, high regioselectivity | rsc.org |

| Metal-Free | Functionalized Quinoline Synthesis | KOH (base), Aerobic | High carbon economy, avoids transition metals | tandfonline.com |

Utilization of Multicomponent Reactions (MCRs) for Diverse Quinoline Scaffolds

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. researchgate.net MCRs are highly valued in medicinal and synthetic chemistry for their operational simplicity, high atom economy, and ability to rapidly generate complex and diverse molecular structures from simple building blocks. researchgate.netrsc.org

The application of MCRs to quinoline synthesis provides an efficient pathway to a wide variety of functionalized scaffolds. researchgate.net These reactions often align with green chemistry principles by reducing the number of synthetic steps, minimizing purification needs, and lowering waste production. researchgate.net For example, a one-pot, three-component reaction for synthesizing poly-functionalized dihydroquinoline derivatives has been developed using aldehydes and 1-aryl ethylidene malononitriles, achieving good yields of 75–86%. tandfonline.com

Ultrasound irradiation can further enhance MCRs, with water often serving as an excellent medium for such reactions, leading to the generation of bioactive compounds with higher yields than other methods. nih.gov The combination of MCRs with sustainable techniques like microwave or ultrasound assistance represents a powerful strategy for the efficient and environmentally friendly production of diverse quinoline libraries for drug discovery and material science. tandfonline.comnih.gov

Chemical Reactivity and Transformation Pathways of 3 Chloro 8 Fluoro 6 Methoxyquinoline

Electrophilic and Nucleophilic Substitution Reactions on the Functionalized Quinoline (B57606) System

The electronic landscape of 3-Chloro-8-fluoro-6-methoxyquinoline dictates the regioselectivity of substitution reactions. The quinoline nucleus is generally deactivated towards electrophilic attack compared to naphthalene, with reactions favoring the benzene (B151609) ring. The powerful electron-donating methoxy (B1213986) group at C-6 strongly activates the carbocyclic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the C-5 and C-7 positions. However, the C-8 fluoro group, through its electron-withdrawing inductive effect and steric hindrance, likely deactivates the C-7 position and disfavors attack at C-5. Therefore, electrophilic substitution, if successful, is most likely to occur at the C-5 position, despite some steric hindrance.

Conversely, the pyridine (B92270) ring is electron-deficient and thus more susceptible to nucleophilic attack, particularly with the presence of a halogen at the C-3 position. The chloro group at C-3 can be displaced by strong nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of halogens in SNAr reactions on pyridine-like systems often follows the order F > Cl > Br > I. mdpi.com The presence of the electron-withdrawing nitrogen atom facilitates this type of reaction.

| Reaction Type | Probable Position of Attack | Influencing Factors |

| Electrophilic Aromatic Substitution | C-5 | Activating -OCH₃ group at C-6; Deactivating -F at C-8; General deactivation by quinoline nitrogen. |

| Nucleophilic Aromatic Substitution | C-3 | Electron-deficient pyridine ring; Presence of a good leaving group (-Cl). |

Oxidative and Reductive Chemical Transformations

The substituted quinoline core can undergo both oxidation and reduction, leading to significant structural modifications. The quinoline ring system can be subjected to oxidative cleavage under harsh conditions. For instance, oxidation of halogenated quinolines can lead to the formation of halogenated pyridine-2,3-dicarboxylic acids. documentsdelivered.com In the case of this compound, strong oxidizing agents could potentially cleave the benzene ring to yield a substituted pyridine dicarboxylic acid, although the specific outcome would depend heavily on the reaction conditions.

Reduction of the quinoline system can also be achieved. Catalytic hydrogenation can reduce the pyridine ring, the benzene ring, or both, depending on the catalyst and conditions employed. The chloro-substituent at C-3 may also be susceptible to hydrodehalogenation under certain reductive conditions, for example, using palladium catalysis with a hydrogen source. documentsdelivered.com This provides a pathway to 8-fluoro-6-methoxyquinoline.

Cross-Coupling and Functional Group Interconversion Reactions for Further Derivatization

The presence of a chloro atom at the C-3 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions are invaluable for the synthesis of complex derivatives.

Suzuki-Miyaura Coupling: This reaction would involve coupling the C-3 position with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, introducing aryl, heteroaryl, or alkyl groups. researchgate.netresearchgate.net

Heck Coupling: The C-3 chloro group could react with an alkene to form a new substituted alkene at this position.

Sonogashira Coupling: This provides a method to introduce alkyne moieties at the C-3 position by reacting the chloroquinoline with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. soton.ac.uk

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the C-3 position, displacing the chloride. nih.gov

Functional group interconversions can further expand the synthetic utility of this scaffold. For example, the methoxy group at C-6 could potentially be cleaved to reveal a hydroxyl group, which can then be used for further functionalization, such as ether or ester formation.

Table of Potential Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Heck | Alkene | C-C (alkenyl) | Pd(OAc)₂, Ligand (e.g., PPh₃) |

| Sonogashira | Terminal Alkyne | C-C (alkynyl) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

Stereoselectivity and Regioselectivity in Reactions Involving Halogenated and Methoxylated Quinolines

Regioselectivity is a critical consideration in the further functionalization of a polysubstituted system like this compound. The directing effects of the existing substituents are paramount. mdpi.com

As discussed in section 3.1, electrophilic attack is strongly directed by the methoxy group to the C-5 position. researchgate.netrsc.org The development of transition metal-catalyzed C-H activation provides modern, highly regioselective methods for functionalizing quinoline rings that might otherwise be difficult to achieve. mdpi.com For instance, directed C-H functionalization could potentially target the C-5 or C-7 positions, depending on the specific catalytic system employed.

In nucleophilic substitution reactions, the C-3 position is the most likely site of reaction due to the lability of the chloro group on the electron-poor pyridine ring. It is highly unlikely for nucleophiles to attack the C-8 position to displace the fluoro group under typical SNAr conditions, as the fluorine is attached to the less electrophilic carbocyclic ring.

Stereoselectivity becomes a factor when a reaction creates a new chiral center. youtube.com For example, if a cross-coupling reaction at C-3 introduced a substituent that, along with the existing quinoline structure, created a chiral axis, or if a reaction on a side chain introduced a stereocenter, controlling the stereochemical outcome would be crucial. The specific conformation of the substrate and the approach of the reagents, often influenced by steric hindrance from the existing substituents, would dictate the stereochemical preference of the reaction. youtube.com

Computational and Theoretical Investigations of 3 Chloro 8 Fluoro 6 Methoxyquinoline

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)

Density Functional Theory (DFT) has been a important tool in elucidating the electronic characteristics of 3-Chloro-8-fluoro-6-methoxyquinoline. These quantum chemical calculations provide a foundational understanding of the molecule's geometry, stability, and electronic properties. DFT studies on substituted quinolines have demonstrated that the nature and position of substituents significantly influence the electronic distribution and energy levels within the molecule. For this compound, the presence of electron-withdrawing chloro and fluoro groups, along with the electron-donating methoxy (B1213986) group, creates a unique electronic environment that dictates its chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the distribution of HOMO and LUMO is influenced by its substituents. The electron-donating methoxy group tends to increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack at sites with high HOMO density. Conversely, the electron-withdrawing halogen atoms lower the energy of the LUMO, indicating a greater propensity for nucleophilic attack at locations with high LUMO density. Computational studies on halogenated quinolines have shown that such substitutions can effectively tune the electronic properties and reactivity of the quinoline (B57606) core.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are representative and based on typical DFT calculations for similarly substituted quinoline derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Analysis

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule, offering insights into its intermolecular interaction patterns. The MEP map uses a color scale to denote regions of varying electrostatic potential. Red areas indicate negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green and yellow areas correspond to neutral or near-neutral potential.

In the case of this compound, the MEP map is expected to show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, making these sites attractive for electrophiles. The regions near the hydrogen atoms and the electron-deficient carbon atoms attached to the halogens would likely exhibit a positive potential, signaling their susceptibility to nucleophilic interactions.

Global and Local Reactivity Descriptors

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For this compound, the Fukui functions would likely indicate that the nitrogen atom and specific carbon atoms in the quinoline ring are the most probable sites for electrophilic attack, while other carbon atoms might be more susceptible to nucleophilic attack, depending on the electronic influence of the substituents.

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity Index (ω) | 3.67 |

Note: These values are representative and based on typical DFT calculations for similarly substituted quinoline derivatives.

Advanced Bonding and Interaction Analysis (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Natural Bonding Orbital (NBO), Hirshfeld Analysis)

Advanced bonding analyses provide deeper insights into the nature of chemical bonds and non-covalent interactions within this compound. The Quantum Theory of Atoms in Molecules (QTAIM) allows for the characterization of bond paths and the identification of critical points in the electron density, which helps in understanding the nature of covalent and non-covalent interactions.

Natural Bonding Orbital (NBO) analysis is employed to study charge transfer and hyperconjugative interactions within the molecule. For this compound, NBO analysis would reveal the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the quinoline ring system, as well as the interactions between the orbitals of the substituents and the core structure.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze close contacts between molecules, such as hydrogen bonds and π-π stacking interactions.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound, including its conformational flexibility and interactions with solvent molecules. By simulating the motion of the molecule over time, MD can provide insights into its conformational landscape, identifying the most stable conformers and the energy barriers between them.

In solution, MD simulations can reveal how the molecule interacts with the surrounding solvent, which is crucial for understanding its solubility and reactivity in different media. For instance, simulations in water could highlight the formation of hydrogen bonds between the solvent and the nitrogen and oxygen atoms of the quinoline derivative.

In Silico Mechanistic Studies and Prediction of Reaction Outcomes

In silico mechanistic studies employ computational methods to investigate the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to predict the most likely reaction mechanisms and outcomes.

For example, computational modeling can be used to study the susceptibility of the chloro group to nucleophilic substitution or the reactivity of the quinoline ring in electrophilic aromatic substitution reactions. These studies can guide the design of synthetic routes and help in understanding the formation of potential byproducts. The insights gained from such in silico investigations are invaluable for predicting the chemical behavior of this complex molecule in various reaction conditions.

Limited Publicly Available Research on this compound as a Synthetic Intermediate

Despite its potential as a functionalized building block in organic synthesis, detailed research findings on the specific applications of this compound as a versatile synthetic intermediate are not extensively available in the public domain. General principles of quinoline chemistry suggest its utility, but explicit examples of its use in constructing complex nitrogen heterocyclic architectures or as a precursor for a diverse range of quinoline analogs are not readily found in scientific literature. Methodological advancements in the utilization of halogenated quinoline intermediates are broad, yet specific protocols highlighting this compound are not prevalent.

The synthesis of related compounds, such as 2,4-dichloro-3-fluoro-6-methoxyquinoline and 3-fluoro-6-methoxyquinoline, has been documented, indicating the accessibility of this substitution pattern on the quinoline core. The presence of chloro, fluoro, and methoxy groups provides multiple reactive sites for further chemical transformations, theoretically positioning it as a valuable scaffold for medicinal chemistry and material science. The chloro substituent at the 3-position can potentially undergo nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions. The fluorine atom at the 8-position and the methoxy group at the 6-position can influence the electronic properties and reactivity of the quinoline ring system.

However, without specific published research demonstrating these applications, a detailed account of its role as a versatile synthetic intermediate, as outlined in the requested article structure, cannot be provided at this time. The scientific community has explored various other halogenated quinolines, and it is plausible that this compound has been utilized in proprietary research that is not publicly accessible. Further investigation into patent literature and specialized chemical databases may yield more specific information regarding its synthetic utility.

Future Research Directions and Advanced Perspectives in Polyfunctionalized Quinoline Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies for Halogenated Quinolines

The synthesis of quinolines has been a subject of intense research for over a century, leading to the development of numerous named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govmdpi.com However, these classical methods often suffer from harsh reaction conditions, low yields, and limited functional group tolerance. mdpi.com The future of quinoline (B57606) synthesis, particularly for highly substituted halogenated derivatives, lies in the development of more efficient, regioselective, and environmentally benign methodologies.

Recent advancements have focused on transition-metal-catalyzed and metal-free reactions. For instance, an operationally simple, metal-free protocol has been established for the C5–H halogenation of 8-substituted quinolines at room temperature, using inexpensive trihaloisocyanuric acid as the halogen source. rsc.orgrsc.org This method demonstrates high regioselectivity and functional group tolerance, offering a significant improvement over traditional approaches. rsc.orgrsc.org Other modern strategies include cobalt-catalyzed C-H bond activation to construct the quinoline skeleton and microwave-assisted reactions that shorten reaction times and improve yields. mdpi.commdpi.com

A synthesis for a closely related compound, 3-fluoro-6-methoxyquinoline, involves the reaction of p-anisidine (B42471) with 2-fluoromalonic acid in the presence of phosphorus oxychloride to yield an intermediate, 2,4-dichloro-3-fluoro-6-methoxyquinoline, which is then subjected to hydrogenolysis. researchgate.net This highlights a multistep approach that could be adapted for the synthesis of 3-Chloro-8-fluoro-6-methoxyquinoline. Future research will likely focus on one-pot syntheses and flow chemistry to streamline the production of these complex molecules.

| Method | Description | Advantages | Disadvantages |

| Skraup Synthesis | Reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.gov | Simple starting materials. | Harsh conditions, low yield for substituted anilines. |

| Doebner-von Miller | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. mdpi.com | Good for a variety of substitutions. | Often produces mixtures of isomers. |

| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. mdpi.com | High regioselectivity. | Availability of starting materials can be limited. |

| Metal-Free C-H Halogenation | Direct halogenation of the quinoline core using reagents like trihaloisocyanuric acid. rsc.orgrsc.org | Mild conditions, high regioselectivity, atom economical. | Scope may be limited by existing substituents. |

| Transition Metal Catalysis | C-H activation and annulation strategies using catalysts like palladium, cobalt, or gold. mdpi.com | High efficiency, broad functional group tolerance. | Catalyst cost and potential metal contamination. |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of the quinoline ring is complex, behaving similarly to both pyridine (B92270) (electron-deficient) and benzene (B151609) (electron-rich). nih.govecorfan.org The presence of multiple substituents, such as in this compound, profoundly influences this reactivity. The electron-withdrawing nature of the nitrogen atom and the halogen substituents (chloro and fluoro) makes the pyridine ring susceptible to nucleophilic attack, while the benzene ring, activated by the electron-donating methoxy (B1213986) group, is more prone to electrophilic substitution. ecorfan.org

Future research is aimed at uncovering new reactivity patterns. C-H activation has emerged as a powerful tool for the regioselective functionalization of the quinoline core without the need for pre-functionalized substrates. mdpi.com For example, copper-catalyzed carbamoylation and sulfoximination of quinoline N-oxides at the C2 position have been successfully demonstrated. mdpi.com The interplay between the activating methoxy group and the deactivating halogens in this compound could lead to unique and previously undiscovered regioselectivities in such reactions. The development of catalytic systems that can selectively functionalize a specific C-H bond in the presence of multiple halogens is a significant challenge and a key area for future exploration.

| Reaction Type | Position(s) on Quinoline Core | Influencing Factors |

| Electrophilic Aromatic Substitution (SEAr) | Carbocyclic ring (positions 5, 6, 7, 8). ecorfan.org | Activating groups (e.g., -OCH₃) direct to ortho/para positions. Deactivating groups decrease reactivity. |

| Nucleophilic Aromatic Substitution (SNAr) | Pyridine ring (positions 2, 4). mdpi.com | Enhanced by electron-withdrawing groups on the pyridine ring. Leaving group ability (F > Cl > Br > I). |

| Oxidation | The carbocyclic ring is more susceptible to oxidation. ecorfan.org | Strong oxidizing agents (e.g., KMnO₄) can cleave the benzene ring. |

| C-H Functionalization | C2, C8, and other positions depending on the directing group and catalyst. mdpi.com | The presence of a directing group (e.g., N-oxide) is often required. |

| Metal Complexation | Nitrogen atom acts as a good ligand for transition metals. ecorfan.orgmdpi.com | The basicity of the nitrogen (pKa ≈ 4.9) allows for coordination. |

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Quinoline Derivatives

The unambiguous characterization of polyfunctionalized quinolines is critical for understanding their chemistry and biological activity. Standard techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used. tandfonline.comresearchgate.net For a molecule like this compound, ¹⁹F NMR would be essential for confirming the presence and environment of the fluorine atom.

Advanced techniques are becoming increasingly important for complex structures. Two-dimensional NMR experiments (COSY, HSQC, HMBC) are indispensable for assigning protons and carbons and establishing connectivity in densely substituted rings. High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition. benthamdirect.com Furthermore, single-crystal X-ray diffraction, where applicable, offers definitive proof of structure and provides insights into intermolecular interactions in the solid state. benthamdirect.com The combination of these techniques with theoretical calculations, such as Density Functional Theory (DFT), allows for the rationalization of experimental spectroscopic data and a deeper understanding of molecular structure and properties. researchgate.netbenthamdirect.com

| Technique | Information Provided for Polyfunctionalized Quinolines |

| ¹H NMR | Chemical shift and coupling constants of protons, revealing substitution patterns. |

| ¹³C NMR | Chemical shift of carbon atoms, indicating the electronic environment. |

| ¹⁹F NMR | Confirms the presence and chemical environment of fluorine substituents. |

| 2D NMR (COSY, HMBC) | Establishes proton-proton and proton-carbon correlations for unambiguous structure assignment. |

| FT-IR Spectroscopy | Identifies characteristic vibrations of functional groups (e.g., C-O, C-Cl, C-F). researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass for elemental formula confirmation. benthamdirect.com |

| X-ray Crystallography | Determines the precise 3D arrangement of atoms in a crystal, confirming stereochemistry and intermolecular interactions. benthamdirect.com |

Integration of Cheminformatics and Artificial Intelligence in Quinoline Design and Synthesis

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery and chemical synthesis. nih.gov For quinoline chemistry, these tools offer the potential to rapidly explore vast chemical spaces, predict molecular properties, and devise optimal synthetic routes. azoai.comresearchgate.net

Generative AI models, such as Generative Adversarial Networks (GANs), can be trained on known quinoline structures to design novel molecules with desired drug-like properties. azoai.com These models can generate thousands of virtual compounds that can then be screened in silico for potential biological activity, accelerating the identification of promising lead candidates. nih.gov AI is also being applied to retrosynthesis, where algorithms can predict the most efficient way to synthesize a complex target molecule like this compound, potentially suggesting novel reaction pathways that a human chemist might overlook. researchgate.net This integration of AI into the design-make-test-analyze cycle promises to reduce the time and cost associated with developing new quinoline-based therapeutics. nih.gov

Structure-Activity Relationship Studies: Chemical Insights and Future Avenues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. For quinoline derivatives, SAR studies have revealed critical insights. For example, in a series of 4-aminoquinolines, a substituent at the 3-position was found to be essential for potent activity as α2C-adrenoceptor antagonists. acs.orgresearchgate.net

For a compound like this compound, each substituent plays a crucial role. The chlorine at C-3, the fluorine at C-8, and the methoxy group at C-6 each modulate the molecule's lipophilicity, electronic distribution, and steric profile. These properties, in turn, affect how the molecule interacts with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For instance, halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a protein target.

Future SAR studies will increasingly rely on computational docking and molecular dynamics simulations to predict how these molecules bind to their targets at an atomic level. nih.gov This will provide deeper chemical insights into the specific interactions that drive biological activity, guiding the rational design of next-generation quinoline derivatives with improved potency and selectivity. nih.govbenthamdirect.com

Q & A

Q. What are the recommended synthetic routes for preparing 3-Chloro-8-fluoro-6-methoxyquinoline, and how can intermediates be optimized?

Methodological Answer : A plausible synthesis involves halogenation and methoxylation of a quinoline precursor. For example, analogous to methods used for 3-chloro-2,4,5-trifluorobenzoic acid (a related intermediate), diazotization followed by copper-mediated chlorination can introduce chlorine at the 3-position . Fluorination at the 8-position may employ nucleophilic aromatic substitution (e.g., using KF or CsF under anhydrous conditions). Methoxy groups are typically introduced via alkylation (e.g., methyl iodide with a deprotonated hydroxyl group). Optimization includes monitoring reaction progress via HPLC or TLC and adjusting stoichiometry to minimize byproducts.

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is effective for removing polar byproducts. Recrystallization from toluene or dichloromethane/hexane mixtures can improve purity, as demonstrated in crystallographic studies of similar halogenated quinolines . For scale-up, fractional distillation or preparative HPLC may be necessary. Confirm purity via melting point analysis and NMR (e.g., absence of proton signals from impurities in -NMR spectra).

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer :

- -NMR : Look for singlet peaks for the methoxy group (~δ 3.9–4.1 ppm) and aromatic protons (δ 7.0–8.5 ppm), with splitting patterns consistent with substituents.

- -NMR : A single peak near δ -110 to -120 ppm confirms the fluorine atom’s position.

- IR : Stretching frequencies for C-Cl (~550–750 cm) and C-F (~1000–1100 cm) validate halogens.

- HRMS : Exact mass calculation (e.g., CHClFNO) should match experimental values within 3 ppm error.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software is critical. Refinement parameters (e.g., Flack x for enantiopolarity) help distinguish between chiral centers and confirm spatial arrangements . For example, hydrogen bonding patterns (e.g., O–H⋯O dimers in carboxylic analogs) can validate substituent orientations . Low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts, and twin refinement may be required for non-merohedral twinning.

Q. How can researchers design derivatives of this compound to study structure-activity relationships (SAR) in antibacterial applications?

Methodological Answer : Modify substituents systematically:

- Replace methoxy with ethoxy or hydroxyl groups to assess steric/electronic effects.

- Introduce amino or carboxyl groups at the 4-position for metal chelation (inspired by fluoroquinolone antibiotics) .

Evaluate activity via MIC assays against Gram-positive/negative strains. Use docking studies (e.g., with DNA gyrase) to predict binding modes. Synthetic routes may involve Suzuki-Miyaura coupling for aryl modifications or nucleophilic substitution for halogen replacement .

Q. How should researchers address contradictions in experimental data (e.g., conflicting spectroscopic vs. crystallographic results)?

Methodological Answer : Apply iterative validation:

- Cross-check NMR/IR data with computational simulations (e.g., DFT for -NMR chemical shifts).

- Re-examine crystallization conditions (e.g., solvent polarity, temperature) to rule out polymorphic variations .

- Use complementary techniques: For example, if X-ray data suggests a planar conformation but NMR shows restricted rotation, variable-temperature NMR can resolve dynamic effects . Document discrepancies transparently and propose mechanistic hypotheses (e.g., tautomerism) for further testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.